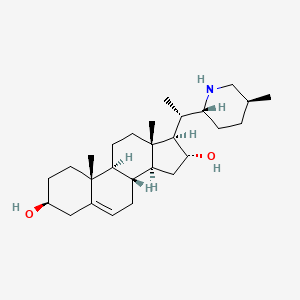
Deacetylmuldamine
説明
Deacetylmuldamine (CAS: 36069-46-2) is an experimental compound classified as a teratogen, with documented reproductive system effects in preclinical studies. Its molecular structure includes a deacetylated moiety, which differentiates it from acetylated parent compounds. Upon thermal decomposition, it releases toxic nitric oxide (NO) fumes, necessitating stringent handling protocols in laboratory settings. While its exact mechanism of action remains under investigation, its teratogenicity suggests interference with developmental pathways, particularly during embryonic stages .
特性
分子式 |
C27H45NO2 |
|---|---|
分子量 |
415.7 g/mol |
IUPAC名 |
(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 |
InChIキー |
IRRHFODGOMSPEE-FIRKVUNCSA-N |
SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
異性体SMILES |
C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |
正規SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
同義語 |
22,26-epiminocholest-5-ene-3,16-diol capsimine |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes key properties of Deacetylmuldamine and structurally or functionally analogous compounds, based on toxicological and chemical data from Dangerous Properties of Industrial Materials (12th Edition) :
| Compound | CAS Number | Toxicity Profile | Exposure Routes | Thermal Decomposition Products | Key Effects |
|---|---|---|---|---|---|
| This compound | 36069-46-2 | Experimental teratogen | Reproductive system impact | Nitric oxide (NO) fumes | Teratogenicity, developmental disruption |
| Deacetylllyoniatoxin | 28894-74-8 | High toxicity | Intraperitoneal, intravenous | Irritant vapors | Acute toxicity, organ damage |
| Deacetylthymoxamine | 35231-36-8 | Multi-route toxicity | Oral, subcutaneous, intravenous | Nitric oxide (NO) fumes | Systemic toxicity, potential neurovascular effects |
| 9-Deazaadenosine | 77691-03-3 | Mutagenic activity | Intraperitoneal | Nitric oxide (NO) vapors | DNA damage, carcinogenic potential |
| 7-Deazainosine | 2862-16-0 | Broad-spectrum toxicity | Oral, intraperitoneal, subcutaneous | Nitric oxide (NO) vapors | Multi-organ toxicity, muscle degeneration |
Toxicity Mechanisms and Differentiation
- Its reproductive toxicity likely stems from interference with embryonic cell differentiation or hormonal signaling pathways .
- Its mechanism may involve disruption of cellular ion channels or membrane integrity .
- Deacetylthymoxamine : Broad toxicity across multiple exposure routes, suggesting systemic absorption and metabolic activation. Its nitric oxide release under heat parallels this compound but lacks reproductive specificity .
- 9-Deazaadenosine: Mutagenicity highlights its interaction with nucleic acids, contrasting with this compound’s focus on developmental systems .
- 7-Deazainosine: Causes widespread organ toxicity, possibly due to interference with purine metabolism, unlike the targeted reproductive effects of this compound .
Thermal Stability and Handling Risks
All listed compounds release hazardous fumes (e.g., nitric oxide or irritant vapors) when heated. This compound and Deacetylthymoxamine share nitric oxide emission, necessitating ventilated environments and personal protective equipment during handling. In contrast, Deacetylllyoniatoxin produces undefined irritant vapors, requiring distinct mitigation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


